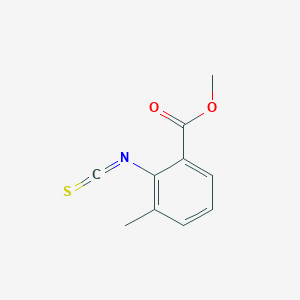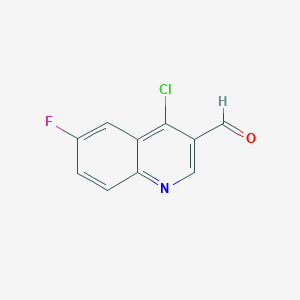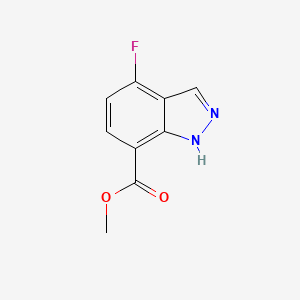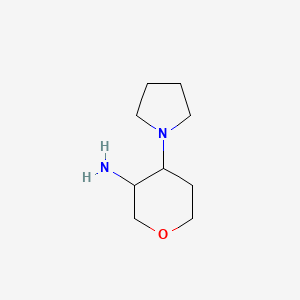![molecular formula C7H5NO3 B13914283 4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)
4-Hydroxy-1H-furo[3,4-C]pyridin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1H-furo[3,4-C]pyridin-3-one is a heterocyclic compound that features a fused furan and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1H-furo[3,4-C]pyridin-3-one typically involves multi-step reactions. One common method includes the reaction of acrylamides with 4-hydroxy-2-alkynoates through a four-step tandem reaction . This reaction sequence involves C–H activation, Lossen rearrangement, and annulation to form the desired furo[3,4-C]pyridine-1,4-dione structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Hydroxy-1H-furo[3,4-C]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form furo[3,4-C]pyridine-1,4-diones.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted furo[3,4-C]pyridine derivatives, which can have different functional groups attached to the core structure.
科学的研究の応用
4-Hydroxy-1H-furo[3,4-C]pyridin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Hydroxy-1H-furo[3,4-C]pyridin-3-one involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and have been studied for their biological activities.
4-Hydroxy-2-quinolones: These compounds also feature a hydroxy group and a fused ring system, and they are known for their pharmaceutical applications.
Uniqueness
4-Hydroxy-1H-furo[3,4-C]pyridin-3-one is unique due to its specific ring fusion and the presence of a hydroxy group at the 4-position. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C7H5NO3 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
1,5-dihydrofuro[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C7H5NO3/c9-6-5-4(1-2-8-6)3-11-7(5)10/h1-2H,3H2,(H,8,9) |
InChIキー |
BEWOUWACSFNWHF-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=O)NC=C2)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)

![6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914238.png)

![7-{[1-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-yl]oxy}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13914252.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13914254.png)
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13914260.png)
![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)
![(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)](/img/structure/B13914271.png)
![6-Chlorofuro[3,2-c]pyridine](/img/structure/B13914278.png)
